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Introduction
Medium 199 (M199) is a chemically defined cell culture medium developed by Morgan, Morton,

and Parker in 1950. Its complex formulation, containing a wide array of amino acids, vitamins,

and other components, makes it particularly suitable for the cultivation of non-transformed cells

and has led to its widespread use in virology and for vaccine production. This document

provides detailed application notes and protocols for the use of M199 in the propagation and

titration of viruses.

Composition of M199 Medium
M199 is a complex medium containing a broad range of components essential for cell growth

and maintenance. The exact formulation can vary slightly between manufacturers, but a typical

composition is summarized in the table below.
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Category Component Concentration (mg/L)

Amino Acids L-Alanine 25.00

L-Arginine hydrochloride 70.00

L-Aspartic acid 30.00

L-Cysteine hydrochloride H2O 0.10

L-Cystine 2HCl 26.00

L-Glutamic Acid 67.00

L-Glutamine 100.00

Glycine 50.00

L-Histidine hydrochloride H2O 22.00

L-Hydroxyproline 10.00

L-Isoleucine 20.00

L-Leucine 60.00

L-Lysine hydrochloride 70.00

L-Methionine 15.00

L-Phenylalanine 25.00

L-Proline 40.00

L-Serine 25.00

L-Threonine 30.00

L-Tryptophan 10.00

L-Tyrosine disodium salt

dihydrate
57.66

L-Valine 25.00

Vitamins p-Aminobenzoic acid 0.05

Ascorbic acid 0.05
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D-Biotin 0.01

Calciferol (Vitamin D) 0.10

Choline chloride 0.50

Folic Acid 0.01

myo-Inositol 0.05

Menadione (Vitamin K3) 0.01

Niacin 0.025

Niacinamide 0.025

D-Pantothenic acid,

hemicalcium
0.01

Pyridoxal hydrochloride 0.025

Pyridoxine hydrochloride 0.025

Riboflavin 0.01

Thiamine hydrochloride 0.01

Vitamin A acetate 0.14

alpha-Tocopherol phosphate,

sodium
0.01

Inorganic Salts Calcium Chloride (anhydrous) 200.00

Ferric Nitrate nonahydrate 0.72

Potassium Chloride 400.00

Magnesium Sulfate

(anhydrous)
97.67

Sodium Chloride 6800.00

Sodium Bicarbonate 2200.00

Sodium Phosphate

monobasic, anhydrous
122.00
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Other Components Adenine sulfate 10.00

Adenosine 5'-monophosphate 0.20

Adenosine 5'-triphosphate

disodium
1.00

Cholesterol 0.20

D-Glucose (Dextrose) 1000.00

Glutathione (reduced) 0.05

Guanine hydrochloride 0.30

Hypoxanthine 0.30

Phenol Red 20.00

D-Ribose 0.50

Sodium Acetate (anhydrous) 50.00

Thymine 0.30

Tween 80 20.00

Uracil 0.30

Xanthine 0.30

Note: Formulations may be available with Earle's or Hank's balanced salts. Earle's salts are

suitable for use in a CO₂ incubator, while Hank's salts are intended for use in ambient air.

Application: Virus Propagation
M199 medium is frequently used for the propagation of a variety of viruses in different host cell

lines. The low serum concentration used in viral propagation medium helps to minimize the

interference of non-specific inhibitors present in the serum.

General Workflow for Virus Propagation
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Caption: General workflow for virus propagation.

Protocol for Virus Propagation in Vero Cells using M199
Medium
This protocol is a general guideline for propagating viruses such as Yellow Fever Virus in Vero

cells.[1] Optimization may be required for specific virus-cell combinations.
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Materials:

Vero cells (or other suitable host cell line)

M199 with Earle's Balanced Salt Solution (EBSS)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), sterile

Virus stock

Sterile cell culture flasks, plates, and pipettes

Humidified CO₂ incubator (37°C, 5% CO₂)

Procedure:

Cell Culture Preparation:

Culture Vero cells in M199 supplemented with 10% FBS and 1% Penicillin-Streptomycin

(complete growth medium).

Seed the cells into T-75 or T-150 flasks and grow to 90-100% confluency in a humidified

incubator at 37°C with 5% CO₂.

Virus Inoculation:

Prepare the virus inoculum by diluting the virus stock in serum-free M199 to achieve the

desired Multiplicity of Infection (MOI). A typical MOI for virus propagation is between 0.01

and 0.1.

Aspirate the complete growth medium from the confluent cell monolayer.

Wash the cell monolayer once with sterile PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 16 Tech Support

https://www.benchchem.com/product/b608789?utm_src=pdf-body
https://www.benchchem.com/product/b608789?utm_src=pdf-body
https://www.benchchem.com/product/b608789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the virus inoculum to the cells. Use a minimal volume to ensure the entire monolayer

is covered (e.g., 1-2 mL for a T-75 flask).

Incubate the flask at 37°C for 1-2 hours, rocking gently every 15-20 minutes to ensure

even distribution of the inoculum and prevent the monolayer from drying out.

Incubation and Harvest:

After the adsorption period, add M199 propagation medium. This is typically M199
supplemented with a lower concentration of FBS (e.g., 2%) and 1% Penicillin-

Streptomycin.

Incubate the infected cultures at 37°C with 5% CO₂.

Monitor the cells daily for the development of cytopathic effects (CPE), such as cell

rounding, detachment, and syncytia formation.

When 75-90% of the cell monolayer shows CPE (typically 3-5 days post-infection), harvest

the virus.

To harvest, scrape the cells into the culture medium.

Subject the cell suspension to three cycles of freezing and thawing to lyse the cells and

release the intracellular virus particles.

Centrifuge the lysate at a low speed (e.g., 1,500 x g for 15 minutes) to pellet the cell

debris.

Collect the supernatant containing the virus stock.

Aliquot the virus stock and store at -80°C.

Application: Virus Titration
Virus titration is essential to determine the concentration of infectious virus particles in a

sample. M199 can be effectively used in both plaque assays and 50% Tissue Culture Infectious

Dose (TCID₅₀) assays.
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Plaque Assay
A plaque assay is a standard method to determine the number of plaque-forming units (PFU) in

a virus sample. Each plaque originates from a single infectious virus particle.

This protocol is adapted for viruses that form plaques on susceptible cell monolayers, such as

Reovirus on L929 cells.[2]

Materials:

Confluent monolayer of host cells in 6-well plates

Virus sample

M199 with Earle's salts (liquid, 1X and 2X concentrations)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Agarose or Carboxymethyl cellulose (CMC)

Neutral Red solution or Crystal Violet solution

Procedure:

Preparation of Cell Monolayer:

Seed a suitable host cell line (e.g., L929 or Vero cells) into 6-well plates at a density that

will result in a confluent monolayer on the day of infection.

Incubate at 37°C with 5% CO₂.

Virus Dilution and Infection:

On the day of the assay, prepare ten-fold serial dilutions of the virus stock in serum-free

M199.

Aspirate the growth medium from the confluent cell monolayers.
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Wash the monolayers once with sterile PBS.

Inoculate duplicate wells with 100-200 µL of each virus dilution.

Incubate at 37°C for 1 hour, rocking the plates every 15 minutes to allow for virus

adsorption.

Overlay Application:

During the incubation, prepare the overlay medium. For a 1% agarose overlay:

Melt 2% agarose in sterile water and cool to 42-45°C in a water bath.

Warm 2X M199 supplemented with 2-4% FBS and 2% Penicillin-Streptomycin to 37°C.

Mix equal volumes of the 2% agarose and the 2X M199 to obtain a final concentration

of 1% agarose in 1X M199 with 1-2% FBS.

For a carboxymethyl cellulose (CMC) overlay:

Prepare a 2% CMC solution in water and autoclave.

Mix one part of the 2% CMC solution with one part of 2X M199 (supplemented with 5%

FCS and P/S).[3]

Aspirate the virus inoculum from the wells.

Gently add 2-3 mL of the overlay medium to each well.

Allow the overlay to solidify at room temperature before moving the plates.

Incubation and Staining:

Incubate the plates at 37°C with 5% CO₂ for 3-10 days, depending on the virus, until

plaques are visible.

To visualize the plaques, they can be stained. For Neutral Red staining (for living cells),

add 1 mL of a 0.01% Neutral Red solution in PBS to each well and incubate for 2-4 hours.

Plaques will appear as clear zones against a red background of viable cells.
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For Crystal Violet staining, first fix the cells with 4% formaldehyde for at least 20 minutes.

Then, remove the overlay and stain the monolayer with 0.1% Crystal Violet solution for 15-

20 minutes. Plaques will be visible as clear areas where the cells have been lysed.

Titer Calculation:

Count the number of plaques in the wells that have between 10 and 100 plaques.

Calculate the virus titer (PFU/mL) using the following formula:

Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in

mL)

50% Tissue Culture Infectious Dose (TCID₅₀) Assay
The TCID₅₀ assay determines the virus dilution that causes a cytopathic effect (CPE) in 50% of

the inoculated cell cultures.[4][5] This method is particularly useful for viruses that do not form

distinct plaques.
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Caption: General workflow for a TCID₅₀ assay.

This is a general protocol that can be adapted for various viruses, such as Enterovirus 71, on

susceptible cell lines.[6][7]

Materials:

Susceptible host cell line (e.g., HeLa, Vero)

M199 with Earle's salts

Fetal Bovine Serum (FBS)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/product/b608789?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3550799/
https://www.researchgate.net/publication/257801866_A_Colorimetric-Based_Accurate_Method_for_the_Determination_of_Enterovirus_71_Titer
https://www.benchchem.com/product/b608789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Penicillin-Streptomycin solution

Virus sample

Sterile 96-well cell culture plates

Humidified CO₂ incubator (37°C, 5% CO₂)

Procedure:

Cell Plating:

Seed a 96-well plate with cells at a density that will form a confluent monolayer within 24

hours. A typical seeding density is 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete

M199 (with 10% FBS).

Incubate the plate overnight at 37°C with 5% CO₂.

Virus Dilution and Inoculation:

Prepare ten-fold serial dilutions of the virus stock (from 10⁻¹ to 10⁻⁸ or higher) in M199
with 2% FBS (infection medium).

Remove the growth medium from the 96-well plate.

Inoculate at least 4-8 replicate wells for each virus dilution with 100 µL of the diluted virus.

Include several wells with infection medium only as negative controls (cell controls).

Incubation and Observation:

Incubate the plate at 37°C with 5% CO₂ for 3 to 7 days.

Examine the plate daily under an inverted microscope for the presence of CPE. Score

each well as positive (+) or negative (-) for CPE.

TCID₅₀ Calculation (Reed-Muench Method):

Record the number of positive and negative wells for each dilution.
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Calculate the proportionate distance (PD) between the two dilutions that bracket the 50%

endpoint.

PD = (% positive wells at dilution above 50% - 50%) / (% positive wells at dilution above

50% - % positive wells at dilution below 50%)

The 50% endpoint dilution is calculated as:

Log₁₀ TCID₅₀/mL = Log₁₀ of the dilution above 50% + (PD × log₁₀ of the dilution factor)

The final titer is expressed as TCID₅₀/mL.

Viral Entry and Replication Signaling
Successful virus propagation relies on the virus hijacking the host cell's machinery. The

process begins with the virus binding to specific receptors on the cell surface, followed by entry,

uncoating, replication of the viral genome, synthesis of viral proteins, assembly of new virions,

and finally, release from the host cell.
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Caption: Simplified overview of viral replication.
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Many viruses activate specific host cell signaling pathways to facilitate their replication. For

example, some viruses activate the RAS-RAF-MEK-ERK pathway to promote their replication

cycle.[8] Understanding these interactions is crucial for the development of antiviral therapies.

Conclusion
M199 medium remains a valuable and versatile tool for the propagation and titration of a wide

range of viruses. Its well-defined composition provides a consistent environment for cell growth

and viral replication, making it a reliable choice for researchers in virology and drug

development. The protocols provided here offer a solid foundation for utilizing M199 in these

critical applications. As with any biological system, optimization of these protocols for specific

virus-host cell systems is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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